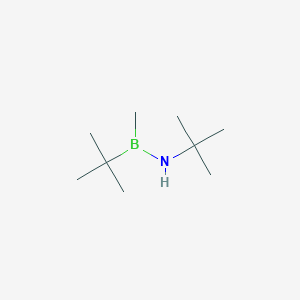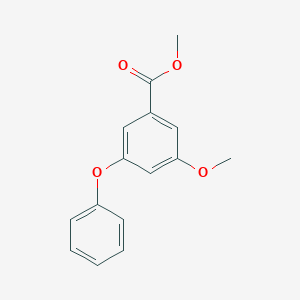
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is an organic compound characterized by the presence of a fluorophenyl group and a series of conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal typically involves the use of fluorinated aromatic compounds as starting materials. One common method involves the reaction of 4-fluorobenzaldehyde with a series of alkenes under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group and conjugated double bonds may play a role in its binding to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetylene: A compound with a similar fluorophenyl group but different overall structure.
4-Fluoronitrobenzene: Another fluorinated aromatic compound with distinct chemical properties.
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
Uniqueness
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
113341-36-9 |
|---|---|
Fórmula molecular |
C17H17FO |
Peso molecular |
256.31 g/mol |
Nombre IUPAC |
9-(4-fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C17H17FO/c1-14(4-3-5-15(2)12-13-19)6-7-16-8-10-17(18)11-9-16/h3-13H,1-2H3 |
Clave InChI |
AFJXLVXAMPYMSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
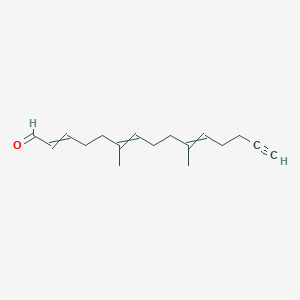
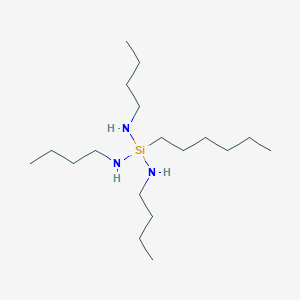

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

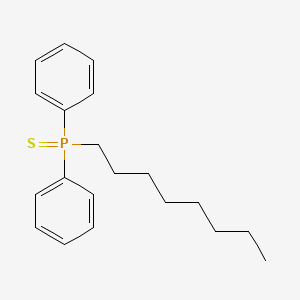
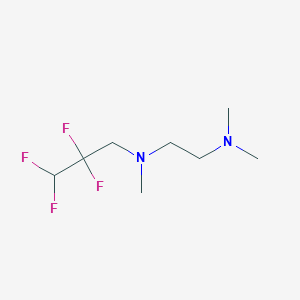
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
